1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine
Description
This compound features a pyridine core substituted at the 4-position with a 1H-imidazole ring and at the 2-position with a carbonyl group linked to a 4-phenylpiperazine moiety. Its structure combines heterocyclic diversity (imidazole, pyridine) with a piperazine scaffold, enabling interactions with biological targets such as enzymes and receptors. The phenylpiperazine group enhances lipophilicity and binding affinity, while the imidazole-pyridine system may participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-14-17(6-7-21-18)24-9-8-20-15-24)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRYKQJPKJNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an aldehyde and ammonia.
Pyridine ring functionalization: The pyridine ring can be functionalized by introducing the imidazole group through a nucleophilic substitution reaction.
Piperazine ring attachment: The final step involves the coupling of the phenylpiperazine moiety to the functionalized pyridine-imidazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives with Imidazole/Substituted Pyridine Moieties
Key Observations :
- Carbonyl vs. Sulfonyl Linkers : The carbonyl group in the target compound may enhance hydrogen-bonding capacity compared to sulfonyl-containing analogs (e.g., ), which prioritize steric and electronic effects.
Imidazole-Pyridine Hybrids with Varied Pharmacophores
Key Observations :
- Heterocyclic Fusion : The dihydrothiazole-imidazole hybrid in demonstrates superior VEGFR-2 inhibition compared to simpler imidazole-pyridine systems, likely due to enhanced planar rigidity and binding pocket complementarity.
- Pyrimidine vs.
Piperazine Derivatives with Halogenated Aromatic Groups
Key Observations :
- Halogenation Effects : Bromine and chlorine substituents (e.g., ) enhance lipophilicity and target binding via halogen bonding, critical for antiparasitic and PARP-1 inhibitory activities.
- Enantioselectivity: The (R)-enantiomer in showed superior activity against Trypanosoma cruzi, highlighting the importance of stereochemistry.
Research Findings and Trends
- SAR Insights: Piperazine Flexibility: 4-Phenylpiperazine derivatives exhibit better metabolic stability than morpholine or tetrahydroisoquinoline analogs (e.g., ). Imidazole Positioning: Imidazole at the 4-position of pyridine (vs. 2-position in ) optimizes spatial alignment for receptor binding.
- Antiarrhythmic activity in correlates with the benzoyl-piperidine group’s ability to modulate ion channels.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on current research findings.
- Molecular Formula : C18H18N6O
- Molecular Weight : 334.3751 g/mol
- CAS Number : 1426314-71-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular pathways.
Target Interactions
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are implicated in mood regulation and various neurological functions.
- Histamine Receptors : It also interacts with histamine receptors, which play a role in allergic responses and gastric acid secretion.
These interactions suggest potential applications in treating conditions like anxiety, depression, and other neuropsychiatric disorders.
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Case Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of the compound, it was found to significantly reduce anxiety-like behaviors in animal models. The results indicated that administration of the compound led to increased locomotor activity and reduced time spent in anxious states during behavioral tests such as the elevated plus maze.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of this compound in combination with conventional chemotherapeutics. The combination treatment showed enhanced cytotoxicity against cancer cells compared to single-agent therapy, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
